N-Naphthalen-1-yl-L-alanine
Description
Significance of Non-Proteinogenic Amino Acids in Chemical and Biological Systems
Non-proteinogenic amino acids (NPAAs), which are not encoded in the genetic code of organisms, are crucial tools in the development of peptide-based drug candidates. nih.govnih.govresearchgate.net While peptides composed of the 20 standard amino acids have therapeutic potential, many exhibit limited stability in biological environments. nih.govnih.govresearchgate.net The incorporation of NPAAs can significantly enhance the stability, potency, permeability, and bioavailability of these peptide-based therapies. nih.govnih.govresearchgate.net
There are over 800 known natural amino acids and thousands of synthetic ones that are not found in natural polypeptide chains. taylorandfrancis.com Introducing these into a peptide sequence can increase its metabolic stability because the novel structures are not easily recognized by the same enzymes that degrade natural peptides. taylorandfrancis.com This strategy has been successfully applied to numerous peptide drugs currently on the market. taylorandfrancis.com The ability to substitute natural amino acids with NPAAs provides a powerful method for introducing altered physicochemical and biological properties into proteins and peptides, making them valuable for drug discovery and protein engineering. rsc.org
Structural Features and Research Relevance of the Naphthyl Alanine (B10760859) Moiety
Naphthylalanine (Nal) is a non-natural amino acid characterized by a naphthalene (B1677914) ring system attached to the alanine backbone. lifetein.com It exists in two isomeric forms: 1-naphthylalanine (1-Nal) and 2-naphthylalanine (2-Nal), depending on the attachment point of the naphthyl group. lifetein.com This bulky aromatic side chain increases the hydrophobicity and steric influence of the molecule, making it a valuable tool for investigating protein folding and receptor-ligand interactions. lifetein.com
The key structural and chemical properties of naphthylalanine are:
Molecular Architecture : Naphthylalanine has the chemical formula C₁₃H₁₃NO₂. The 1-Nal isomer has the naphthyl group attached at the 1-position, leading to greater steric hindrance compared to the 2-Nal isomer. lifetein.com
Solubility : Both isomers have limited solubility in water but are soluble in organic solvents like DMSO and chloroform. lifetein.comchemicalbook.com
Spectral Properties : The extended π-conjugation of the naphthalene ring gives it intrinsic fluorescence, which is useful for detection and as a fluorescent probe in peptide and protein synthesis. lifetein.comguidechem.com
Overview of N-Naphthalen-1-yl-L-alanine as a Foundational Chemical Entity
This compound, specifically the L-isomer with the naphthyl group attached to the nitrogen of L-alanine, is a versatile intermediate in organic synthesis. It serves as a building block for creating more complex molecules, including various heterocyclic systems. For example, it has been used in the synthesis of functionalized thiazole (B1198619) derivatives. elaba.lt
The chemical properties of related compounds, such as 3-[N-(naphthalen-1-yl)-N-(4-oxo-4,5-dihydrothiazol-2-yl)amino]-2-propanoic acid, have been investigated, revealing the reactivity of different parts of the molecule and enabling the synthesis of a variety of new compounds. elaba.lt The use of N-substituted-β-amino acids like this compound is widespread in the synthesis of various heterocyclic compounds, including azetidines, quinolines, and benzodiazepines, which are important scaffolds in medicinal chemistry. elaba.lt
The table below summarizes some of the key properties of a closely related and more extensively studied compound, L-1-Naphthylalanine, which shares the core naphthyl and alanine structures.
| Property | Value |
| CAS Number | 55516-54-6 chemicalbook.comguidechem.com |
| Molecular Formula | C13H13NO2 lifetein.comchemicalbook.comguidechem.com |
| Molecular Weight | 215.25 g/mol chemicalbook.com |
| Appearance | White to off-white powder guidechem.com |
| Melting Point | 254-257 °C chemicalbook.com |
| Solubility | Slightly soluble in water; Soluble in various organic solvents lifetein.comchemicalbook.com |
The unique characteristics of the naphthylalanine structure, including its hydrophobicity, steric bulk, and fluorescent properties, make this compound and its derivatives valuable entities in contemporary chemical and biological research, particularly in the fields of peptide science, drug discovery, and materials science. lifetein.comchemimpex.com
Structure
3D Structure
Properties
CAS No. |
62544-92-7 |
|---|---|
Molecular Formula |
C13H13NO2 |
Molecular Weight |
215.25 g/mol |
IUPAC Name |
(2S)-2-(naphthalen-1-ylamino)propanoic acid |
InChI |
InChI=1S/C13H13NO2/c1-9(13(15)16)14-12-8-4-6-10-5-2-3-7-11(10)12/h2-9,14H,1H3,(H,15,16)/t9-/m0/s1 |
InChI Key |
IYKLZBIWFXPUCS-VIFPVBQESA-N |
Isomeric SMILES |
C[C@@H](C(=O)O)NC1=CC=CC2=CC=CC=C21 |
Canonical SMILES |
CC(C(=O)O)NC1=CC=CC2=CC=CC=C21 |
Origin of Product |
United States |
Synthetic Methodologies and Chemical Transformations of N Naphthalen 1 Yl L Alanine
Established Synthetic Pathways for N-Naphthalen-1-yl-L-alanine
The construction of this compound requires precise control over both chemical bond formation and stereochemistry to yield the desired L-enantiomer. Various established methods in amino acid synthesis can be adapted for this purpose.
Chemical Synthesis Approaches
The de novo synthesis of this compound can be approached through several classical and modern methodologies. One of the most fundamental methods is the Strecker amino acid synthesis . This reaction involves a one-pot, three-component condensation of an aldehyde, ammonia (B1221849), and cyanide. nih.gov For the synthesis of this compound, the process would commence with 1-naphthaldehyde. The reaction proceeds through the formation of an α-aminonitrile intermediate, which is subsequently hydrolyzed to yield the amino acid. masterorganicchemistry.com While effective for creating the core structure, the classical Strecker synthesis produces a racemic mixture of the D- and L-enantiomers. wikipedia.org
Another viable chemical route involves the ammonolysis of a suitably halogenated precursor. For instance, a synthetic pathway analogous to that for halogenated naphthylalanines could be employed, starting from 1-naphthalenepropanoic acid derivatives. nih.gov This approach typically involves the introduction of a leaving group, such as a bromine atom, at the α-carbon, followed by nucleophilic substitution with ammonia or an ammonia equivalent to install the amino group.
Below is a table summarizing potential chemical synthesis starting points.
| Starting Material | Key Transformation | Product | Reference(s) |
| 1-Naphthaldehyde | Strecker Synthesis (condensation with ammonia and cyanide, followed by hydrolysis) | Racemic N-Naphthalen-1-yl-alanine | wikipedia.org, masterorganicchemistry.com, nih.gov |
| α-Halo-naphthalenepropanoic acid | Ammonolysis | N-Naphthalen-1-yl-alanine | nih.gov |
Stereoselective Synthesis and Chiral Control
Achieving the correct L-configuration at the α-carbon is paramount for the biological applications of this compound. This is accomplished through stereoselective synthesis strategies.
Enzymatic synthesis represents a highly efficient method for obtaining enantiomerically pure amino acids. nih.gov A prominent example is the use of transaminases. A chemo-enzymatic approach has been successfully demonstrated for the synthesis of the isomeric 3-(2-naphthyl)-L-alanine. researchgate.net This method involves the transamination of the corresponding α-keto acid, 3-(1-naphthyl)pyruvic acid, using a thermostable aminotransferase. The enzyme facilitates the stereospecific transfer of an amino group from a donor molecule, such as L-glutamate, to the keto acid, yielding the desired L-amino acid with high enantiomeric excess (>99% ee). researchgate.net
In chemical synthesis, chiral auxiliaries are frequently employed to direct the stereochemical outcome of a reaction. wikipedia.org An auxiliary, which is an enantiomerically pure compound, is temporarily attached to the substrate to guide the formation of the desired stereoisomer. For amino acid synthesis, oxazolidinone auxiliaries, popularized by Evans, are commonly used. The substrate, attached to the chiral auxiliary, is subjected to reactions like alkylation, where the bulky auxiliary blocks one face of the molecule, forcing the incoming group to add from the other side. Afterward, the auxiliary is cleaved and can often be recovered. wikipedia.org While a specific protocol for this compound using this method is not detailed in the provided sources, it stands as a principal and adaptable strategy for asymmetric synthesis.
| Method | Principle | Key Advantage | Reference(s) |
| Enzymatic Transamination | Stereospecific amination of an α-keto acid precursor catalyzed by a transaminase enzyme. | High enantiomeric purity (>99% ee) and environmentally benign conditions. | nih.gov, researchgate.net |
| Chiral Auxiliaries | A recoverable chiral molecule is temporarily attached to the substrate to direct stereoselective bond formation. | High diastereoselectivity, applicable to a wide range of substrates. | wikipedia.org, |
Synthesis of this compound Derivatives and Conjugates
Once synthesized, this compound serves as a versatile building block for more complex molecules, primarily through modifications at its amino and carboxyl termini.
Amino-Protecting Group Strategies (e.g., Fmoc, Boc)
In peptide synthesis, the α-amino group of amino acids must be reversibly protected to prevent unwanted side reactions during peptide bond formation. For this compound, the two most common protecting groups are 9-fluorenylmethoxycarbonyl (Fmoc) and tert-butyloxycarbonyl (Boc) . lifetein.com
| Protecting Group | Full Name | Cleavage Condition | Common Application |
| Fmoc | 9-Fluorenylmethoxycarbonyl | Base (e.g., Piperidine) | Solid-Phase Peptide Synthesis |
| Boc | tert-Butyloxycarbonyl | Acid (e.g., Trifluoroacetic Acid) | Solid-Phase Peptide Synthesis |
Integration into Peptide and Protein Scaffolds
This compound is incorporated into peptide sequences to modulate their structure and function. acs.org Its large, hydrophobic naphthalene (B1677914) side chain can enhance binding affinity to receptors, increase resistance to enzymatic degradation, and serve as a fluorescent probe. The integration is predominantly achieved via Solid-Phase Peptide Synthesis (SPPS) . lifetein.comnih.gov In this technique, the peptide is assembled sequentially while being anchored to an insoluble resin support. Using either Fmoc- or Boc-protected this compound, the amino acid is coupled to the growing peptide chain using standard coupling reagents. chemimpex.comnih.gov
Formation of Conjugates with Diverse Bioactive Moieties
The unique properties of the naphthalene moiety make this compound an attractive candidate for conjugation with other bioactive molecules to create hybrid structures with novel functions. For example, it has been incorporated into conjugates of nucleobases and saccharides. These conjugates can self-assemble into functional biomaterials like supramolecular hydrogels, driven by the aromatic-aromatic interactions provided by the naphthalene ring.
Furthermore, the naphthalene scaffold itself is a versatile platform in medicinal chemistry, known to be a component of various compounds with anticancer and anti-inflammatory activities. chemimpex.com The synthesis of naphthalene-heterocycle hybrids demonstrates the potential for creating complex conjugates where the amino acid portion can be linked to other pharmacologically active scaffolds. chemimpex.com A recent study also demonstrated a method for chemoselective conjugation via N-alkylation of pyridyl-alanine, a technique that could potentially be adapted for creating diverse conjugates with this compound containing peptides. frontiersin.org
Derivatization for Chiral Analysis (e.g., Marfey-type reagents)
The determination of enantiomeric purity is crucial in the study and application of chiral molecules like this compound. One of the most established methods for the chiral analysis of amino acids is the use of Marfey's reagent, which is 1-fluoro-2,4-dinitrophenyl-5-L-alanine amide (FDAA), and its analogs. acs.orgnih.govspringernature.com This method involves a pre-column derivatization of the amino acid, converting the enantiomers into diastereomers, which can then be separated and quantified using standard reverse-phase high-performance liquid chromatography (RP-HPLC). springernature.comacs.org
The underlying principle of Marfey's method is the nucleophilic aromatic substitution reaction between the primary or secondary amine of the amino acid and the electrophilic fluorine atom of Marfey's reagent. acs.org This reaction results in the formation of stable diastereomeric adducts. Due to their different spatial arrangements, these diastereomers exhibit distinct physicochemical properties, allowing for their separation on an achiral stationary phase. nih.gov The strong chromophore of the dinitrophenyl group allows for sensitive UV detection, typically around 340 nm. springernature.com
While a specific protocol for the derivatization of this compound with Marfey's reagent is not extensively detailed in the available literature, a general procedure can be adapted from established methods for other N-substituted and non-proteinogenic amino acids. acs.orgnih.gov The reaction typically involves dissolving the amino acid sample in a suitable buffer, such as sodium bicarbonate, to deprotonate the amino group, followed by the addition of a solution of Marfey's reagent in a solvent like acetone. The mixture is then incubated at a controlled temperature to ensure complete derivatization. After the reaction, the mixture is acidified to stop the reaction and prepare it for HPLC analysis.
The separation of the resulting diastereomers is influenced by several factors, including the hydrophobicity of the amino acid side chain. Given the bulky and hydrophobic naphthalene group in this compound, it is anticipated that its diastereomeric derivatives would be well-retained on a C18 column, potentially leading to excellent resolution. acs.org The elution order of the diastereomers can sometimes be predicted, with the L-L diastereomer often eluting before the L-D diastereomer, although this is not a universal rule and depends on the specific interactions with the stationary phase. acs.org
For more complex analyses or to enhance separation, advanced versions of Marfey's reagent, such as those with different amino acid amides (e.g., L-leucinamide instead of L-alaninamide), can be employed to modify the hydrophobicity and steric properties of the derivatives. nih.govmdpi.com
| Parameter | Typical Condition | Reference |
|---|---|---|
| Reagent | 1-Fluoro-2,4-dinitrophenyl-5-L-alanine amide (FDAA) | acs.orgspringernature.com |
| Solvent for Reagent | Acetone | mdpi.com |
| Reaction Buffer | Aqueous sodium bicarbonate | acs.org |
| Reaction Temperature | 40-60 °C | mdpi.com |
| Reaction Time | 1-2 hours | mdpi.com |
| Quenching Agent | Hydrochloric acid or Trifluoroacetic acid | acs.org |
| Analytical Technique | Reverse-Phase HPLC with UV detection (340 nm) | springernature.com |
Biocatalytic and Enzymatic Approaches for this compound Synthesis
Biocatalysis offers a green and highly selective alternative to traditional chemical synthesis for the production of chiral amino acids. Enzymes can operate under mild conditions and often exhibit exquisite stereoselectivity, leading to products with high enantiomeric purity. For the synthesis of this compound, several enzymatic strategies can be envisioned based on existing knowledge of enzymes that catalyze the formation of N-substituted amino acids.
One promising approach involves the use of transaminases (TAs). These pyridoxal-5'-phosphate (PLP)-dependent enzymes catalyze the transfer of an amino group from an amino donor to a keto acid acceptor. While most commonly used for the synthesis of primary amines and amino acids, engineered transaminases have shown activity towards a broader range of substrates. A potential biocatalytic route to this compound could involve the reductive amination of a suitable keto-acid precursor, 3-(naphthalen-1-yl)pyruvic acid, using an engineered transaminase that can accept 1-naphthylamine (B1663977) as the amino donor. Alternatively, a two-step process could be employed where a transaminase first synthesizes L-alanine from pyruvate, which is then subjected to an N-arylation step.
Another relevant class of enzymes is the N-acyl-amino acid synthases (NAS), which catalyze the condensation of a fatty acid with an amino acid. While typically associated with the synthesis of N-acyl amino acids, the substrate scope of these enzymes could potentially be engineered to accept aromatic carboxylic acids or their activated forms and L-alanine to form the desired N-naphthalene substituted product.
Furthermore, lyases, such as ethylenediamine-N,N'-disuccinic acid (EDDS) lyase, have been shown to catalyze the asymmetric hydroamination of fumarate (B1241708) with various arylamines to produce N-arylated aspartic acids. While this specific enzyme acts on fumarate, it demonstrates the potential of lyases to form C-N bonds with aromatic amines, suggesting that enzyme discovery and engineering efforts could lead to biocatalysts capable of the direct N-arylation of an alanine (B10760859) precursor.
The development of a specific biocatalytic process for this compound would likely require significant protein engineering to tailor the enzyme's active site for the bulky naphthalene moiety and to ensure high stereoselectivity for the L-enantiomer.
| Enzyme Class | Reaction Type | Potential Substrates | Key Considerations |
|---|---|---|---|
| Transaminases (TAs) | Reductive Amination | 3-(Naphthalen-1-yl)pyruvic acid + Amino Donor | Requires an engineered TA with specificity for the bulky keto-acid and potentially an aryl amine donor. |
| N-Acyl-Amino Acid Synthases (NAS) | N-Arylation | Naphthalene-1-carboxylic acid (or activated form) + L-Alanine | Substrate scope of known NAS enzymes may need to be expanded through protein engineering. |
| Lyases (e.g., EDDS Lyase analogs) | Hydroamination | Alanine precursor + 1-Naphthylamine | Demonstrates feasibility of enzymatic N-arylation; would require a novel lyase or significant engineering. |
Compound Index
| Compound Name |
|---|
| This compound |
| 1-Fluoro-2,4-dinitrophenyl-5-L-alanine amide (FDAA) |
| Sodium bicarbonate |
| Acetone |
| Hydrochloric acid |
| L-Leucinamide |
| 3-(Naphthalen-1-yl)pyruvic acid |
| 1-Naphthylamine |
| Pyruvate |
| Naphthalene-1-carboxylic acid |
| Fumarate |
| Pyridoxal-5'-phosphate (PLP) |
| Trifluoroacetic acid |
Stereochemical and Chiroptical Investigations of N Naphthalen 1 Yl L Alanine Systems
Fundamental Chirality of N-Naphthalen-1-yl-L-alanine
The chirality of this compound originates from its core amino acid structure. The molecule possesses a single stereocenter at the alpha-carbon (Cα) of the alanine (B10760859) backbone. This carbon atom is bonded to four distinct substituent groups:
A carboxyl group (-COOH)
A methyl group (-CH₃)
A hydrogen atom (-H)
An N-substituted amino group (-NH-C₁₀H₇)
The designation "L" in its name specifies the absolute configuration of these groups around the chiral alpha-carbon, corresponding to the (S)-configuration under the Cahn-Ingold-Prelog priority rules. The attachment of the bulky, aromatic naphthalen-1-yl group to the nitrogen atom creates a secondary amine, which influences the molecule's chemical properties and steric interactions without altering the fundamental chirality of the parent amino acid. While the related compound 3-(1-naphthyl)-L-alanine is more commonly studied, the principles of chirality centered at the alpha-carbon remain the same for this compound. lifetein.comfda.govdrugbank.com
Spectroscopic Probing of Chiroptical Properties
The presence of the naphthalene (B1677914) ring, a strong chromophore, in close proximity to the chiral center allows for the investigation of the molecule's chiroptical properties using various spectroscopic techniques.
Circular dichroism (CD) spectroscopy is a powerful technique for studying chiral molecules. nih.govyoutube.com It measures the differential absorption of left and right circularly polarized light. While the naphthalene chromophore itself is achiral, its electronic transitions are perturbed by the asymmetric environment of the L-alanine stereocenter. This interaction gives rise to a characteristic CD spectrum, often referred to as a Cotton effect.
For N-aryl amino acids, the CD spectrum provides valuable information about the conformation and electronic structure around the chiral center. rsc.org The shape, sign, and intensity of the CD signals are sensitive to factors such as solvent polarity and pH, which can influence the conformation of the molecule and the solvation of the chromophore. rsc.org Although specific CD spectral data for this compound is not extensively documented, studies on similar N-acyl and N-thiobenzoyl amino acids show that the aromatic chromophore's interaction with the chiral center produces distinct CD signals that can be used for structural elucidation and monitoring stereochemical changes. rsc.orgnih.gov
The naphthalene moiety is inherently fluorescent, a property that can be harnessed for chiral recognition. lifetein.com Fluorescence-based methods offer high sensitivity for distinguishing between enantiomers. acs.org Chiral recognition using fluorescence can occur in two primary ways:
This compound as a Chiral Selector: The molecule itself can be used to differentiate between enantiomers of another chiral compound. The formation of transient diastereomeric complexes between this compound and the target enantiomers can lead to different fluorescence responses (e.g., enhancement or quenching), allowing for the determination of the enantiomeric composition of the analyte.
Recognition by a Chiral Fluorescent Sensor: A separate chiral fluorescent probe can be used to recognize the L- and D-enantiomers of N-Naphthalen-1-yl-alanine. The interaction between the sensor and each enantiomer will differ, resulting in a measurable change in the sensor's fluorescence emission. nih.gov For instance, sensors based on binaphthyl (BINOL) structures have shown excellent enantioselectivity for various amino acids, where the formation of a diastereomeric complex with one enantiomer leads to a significant fluorescence enhancement compared to the other. nsf.govacs.org This principle is applicable for the selective detection of this compound.
Enantiomeric Analysis and Diastereomeric Resolution Techniques
High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the separation and analysis of enantiomers. For compounds like N-Naphthalen-1-yl-alanine, indirect methods involving the formation of diastereomers are highly effective.
To separate the enantiomers of N-naphthalen-1-yl-alanine (L- and D-forms), they can be reacted with an enantiomerically pure chiral derivatizing agent (CDA). This reaction converts the pair of enantiomers into a pair of diastereomers. Since diastereomers have different physical and chemical properties, they can be separated on a standard, achiral HPLC column, typically a reversed-phase (RP-HPLC) column. researchgate.netnih.gov
The derivatization typically targets the secondary amine of the N-naphthalen-1-yl-alanine. A variety of CDAs are available, each with specific reaction conditions and detection characteristics. nih.gov Marfey's reagent (1-fluoro-2,4-dinitrophenyl-5-L-alanine amide, FDAA), for example, reacts with primary and secondary amines to form stable diastereomers that can be detected by UV absorption at around 340 nm. nih.govnih.govresearchgate.net Other reagents like (+)-1-(9-fluorenyl)ethyl chloroformate (FLEC) are also effective for derivatizing secondary amines and yield highly fluorescent derivatives. nih.govacs.org
Table 1. Common Chiral Derivatization Agents for Amino Acid Analysis via HPLC.
The successful separation of the resulting diastereomers by RP-HPLC is highly dependent on the composition of the mobile phase. chromatographyonline.com Careful optimization of mobile phase parameters is critical to achieving adequate resolution.
Organic Modifier: In RP-HPLC, the mobile phase typically consists of an aqueous buffer and an organic solvent (modifier) like acetonitrile or methanol. Increasing the concentration of the organic modifier generally decreases the retention time of the analytes. researchgate.net The choice and concentration of the modifier can also affect the selectivity between the diastereomers, as it influences the interactions between the analytes and the stationary phase. sigmaaldrich.com
pH of the Aqueous Phase: The pH of the mobile phase is a crucial parameter, as it controls the ionization state of the acidic carboxyl group in the this compound derivative. quora.com Adjusting the pH can alter the hydrophobicity and charge of the molecule, thereby changing its retention behavior and potentially improving the separation factor (α) between the diastereomers. For amino acid derivatives, operating at a pH below the pKa of the carboxyl group (around pH 2-4) can lead to better retention and peak shape. researchgate.netnih.gov
Mobile Phase Additives: Additives such as buffers (e.g., phosphate, acetate, formate) are used to control the pH and ionic strength of the mobile phase. chromatographyonline.com Ion-pairing agents like trifluoroacetic acid (TFA) are often added in small concentrations (e.g., 0.1%) to improve peak symmetry and resolution, especially for charged analytes. chiraltech.comankara.edu.tr The choice and concentration of these additives can significantly impact the chromatographic performance. researchgate.net
Table 2. Influence of Mobile Phase Parameters on the HPLC Enantioseparation of Derivatized Amino Acids.
Table of Mentioned Compounds
Induction and Control of Chirality in Supramolecular Assemblies
The induction and control of chirality at the supramolecular level are of fundamental importance for the development of advanced functional materials. The this compound moiety, which combines a defined stereocenter from L-alanine with the rigid, planar, and aromatic naphthalene group, serves as an excellent building block for creating ordered, chiral supramolecular structures. The non-covalent interactions, such as hydrogen bonding from the amino acid portion and π-π stacking from the naphthalene rings, are the primary driving forces for self-assembly. The transfer of chirality from the molecular level to the macroscopic scale allows for the generation of materials with unique chiroptical properties.
In a study of a Naphthalenediimide (NDI) bolaamphiphile appended with L-alanine, researchers demonstrated that varying the pH between 2 and 10 leads to the formation of a variety of supramolecular nanostructures. researchgate.netunigoa.ac.in The changes in the protonation state of the terminal amino and carboxylic acid groups altered the hydrophilic-hydrophobic balance and the intermolecular forces, resulting in different self-assembled morphologies. The induction of chirality into these supramolecular systems was confirmed to be pH-dependent using circular dichroism (CD) spectroscopy. researchgate.netunigoa.ac.in Similarly, amphiphiles derived from a single phenylalanine conjugated to a naphthalene group (NapF-EDA) exhibit a pH-induced transformation. At a basic pH (≥8), the molecules self-assemble into helical nanofibers with a strong CD signal. rsc.org However, as the pH is lowered, protonation of the molecule induces structural changes that lead to a gradual conversion from nanofibers into nanoglobules. rsc.org This pH-regulated morphological transition highlights a powerful method for tuning the chiroptical and structural properties of the resulting nanomaterials.
Below is a table summarizing the effect of pH on the self-assembly of these related systems.
| System | pH Condition | Resulting Nanostructure | Key Observation |
| NDI-L-Alanine Bolaamphiphile | pH 2 to 10 | Varied supramolecular nanostructures | Chirality and morphology are pH-dependent. researchgate.netunigoa.ac.in |
| Naphthyl-Phenylalanine Amphiphile (NapF-EDA) | Basic (≥8) | Helical Nanofibers | Formation of ordered, chiral fibers. rsc.org |
| Naphthyl-Phenylalanine Amphiphile (NapF-EDA) | Acidic | Nanoglobules | Protonation causes a fiber-to-globule transition. rsc.org |
Axial chirality arises from hindered rotation around a single bond, creating non-superimposable, mirror-image stereoisomers, or atropisomers. This structural feature is highly valuable in the design of ligands for asymmetric catalysis. While the this compound framework possesses inherent central chirality at the α-carbon, its incorporation into larger molecular scaffolds can also contribute to the generation of axial chirality.
The design of axially chiral molecules often involves coupling two bulky aromatic units where steric hindrance prevents free rotation. The naphthalene moiety is a common component in such designs due to its large size and rigidity. For instance, axially chiral frameworks have been designed by fixing naphthalene chromophores in a rigid para-phenylene–ethynylene structure, where the spatial constraints induce axial chirality and result in strong chiroptical properties. nih.gov In the context of ligand design, C–N axial chirality has become increasingly important. nih.gov The synthesis of C–N axially chiral scaffolds can be achieved through transition-metal-catalyzed reactions where a chiral ligand directs the stereoselective formation of the atropisomer. nih.gov
Although direct use of this compound as the sole source for a stable, isolated axially chiral ligand is not widely reported, its structural components are highly relevant. A ligand designed with the N-naphthalen-1-yl group attached to a nitrogen atom could exhibit hindered rotation if other bulky substituents are present, leading to C–N axial chirality. The inherent chirality of the L-alanine backbone could serve to diastereoselectively favor the formation of one atropisomer over the other during synthesis.
Nonbonding chiral induction is a key principle in asymmetric catalysis where the chirality of a catalyst is transferred to a product through space, via non-covalent interactions, rather than through direct bond formation. This is particularly prevalent in macromolecular catalysts, such as chiral polymers or metal-organic frameworks, which can create well-defined chiral pockets or cavities.
Incorporating this compound as a monomeric unit into a polymer chain would generate a macromolecule with a precisely defined chiral environment. The catalytic active sites within this polymer would be surrounded by these chiral residues. The mechanism of chiral induction would rely on several nonbonding interactions:
Steric Repulsion: The bulky naphthalene group would sterically block certain approaches of a prochiral substrate to the active site, favoring a specific orientation that leads to the formation of one enantiomer of the product.
π-π Stacking: The aromatic naphthalene ring can engage in π-π stacking interactions with substrates that contain aromatic moieties, further locking the substrate into a specific conformation within the chiral pocket.
Hydrogen Bonding: The amide linkage and any free carboxylic acid groups can act as hydrogen bond donors or acceptors, providing additional points of interaction to orient the substrate.
Through the synergistic effect of these non-covalent interactions, the macromolecular catalyst can create a highly organized transition state, effectively lowering the activation energy for the formation of one enantiomer while raising it for the other, leading to high enantioselectivity.
Theoretical Insights into Stereochemical Mechanisms
Computational chemistry provides indispensable tools for understanding the stereochemical and chiroptical properties of complex systems at the molecular level. For molecules like this compound and its assemblies, theoretical calculations can predict structures, simulate spectra, and elucidate reaction mechanisms that are difficult to probe experimentally.
Theoretical studies on related chiral systems have demonstrated the power of these methods. For example, Density Functional Theory (DFT) calculations have been successfully used to predict the molecular geometry of chiral lanthanide complexes with alanine and to simulate their vibrational circular dichroism (VCD) spectra. mdpi.com Such simulations help establish a direct correlation between a specific 3D structure and its observed chiroptical signature. In the study of the NDI-L-alanine bolaamphiphile, theoretical calculations were employed to investigate the electronic properties that drive its pH-dependent self-assembly. researchgate.netunigoa.ac.in
For the this compound system, a multi-faceted theoretical approach can provide deep insights. Ab initio methods can be used to investigate the excited-state dynamics that govern properties like fluorescence and circular dichroism. rsc.org By mapping potential energy surfaces and locating conical intersections, one can understand the deactivation pathways that determine the molecule's photophysical behavior. rsc.org These computational approaches are crucial for rationally designing new chiral materials and catalysts based on the this compound scaffold.
The table below outlines key theoretical methods and the insights they provide for studying such chiral systems.
| Computational Method | Application / Type of Insight Provided |
| Density Functional Theory (DFT) | Ground-state geometry optimization, conformational analysis, simulation of IR and VCD spectra. mdpi.com |
| Time-Dependent DFT (TD-DFT) | Calculation of electronic excited states, simulation of UV-Vis and Circular Dichroism (CD) spectra. |
| Quantum Mechanics/Molecular Mechanics (QM/MM) | Modeling of the molecule within a larger environment (e.g., a solvent or a polymer matrix) to study intermolecular interactions. |
| Ab Initio Methods (e.g., CASSCF) | Investigation of excited-state relaxation mechanisms and photophysical deactivation pathways. rsc.org |
| Molecular Dynamics (MD) Simulations | Simulating the dynamics of supramolecular self-assembly and the formation of nanostructures over time. |
Advanced Spectroscopic and Analytical Characterization Methodologies
Nuclear Magnetic Resonance (NMR) Spectroscopy
Specific high-resolution ¹H and ¹³C NMR, solid-state NMR, and NMR titration data for N-Naphthalen-1-yl-L-alanine could not be located.
High-Resolution ¹H and ¹³C NMR
Experimentally determined ¹H and ¹³C NMR chemical shift data, coupling constants, and spectral assignments for this compound are not published in the sources accessed.
Solid-State NMR and Chemical Shift Anisotropy
There are no available studies on the solid-state NMR of this compound, and therefore, data regarding its chemical shift anisotropy is absent from the scientific literature.
NMR Titration Experiments for Molecular Interactions
No research articles detailing NMR titration experiments to study the molecular interactions of this compound were found.
Vibrational and Electronic Spectroscopy
Specific data from Fourier Transform Infrared (FTIR) Spectroscopy and UV/Vis Absorption and Emission Spectroscopy for this compound are not available.
Fourier Transform Infrared (FTIR) Spectroscopy
The FTIR spectrum of this compound, including characteristic vibrational frequencies for its functional groups, has not been published in the reviewed sources.
UV/Vis Absorption and Emission Spectroscopy
Information regarding the electronic transitions, absorption maxima (λmax), molar absorptivity, and emission spectra for this compound is not available in the scientific literature.
Chromatographic and Mass Spectrometric Analysis
High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for assessing the purity of pharmaceutical compounds and for impurity profiling. scispace.combiomedres.us For this compound, reversed-phase HPLC (RP-HPLC) is a commonly employed method. In this approach, the compound is separated on a nonpolar stationary phase (e.g., C18) with a polar mobile phase. The separation is based on the differential partitioning of the analyte and its impurities between the two phases.
This method is highly effective for quantifying the main compound and detecting process-related impurities, such as unreacted L-alanine and 1-aminonaphthalene, as well as degradation products. nih.gov The use of advanced detectors, such as diode-array detectors (DAD), allows for the simultaneous acquisition of UV-Vis spectra, aiding in the preliminary identification of impurities by comparing their spectra to that of the main peak. scispace.com A well-developed HPLC method can achieve high resolution and sensitivity, enabling the quantification of impurities at levels below 0.1%. nih.gov
Table 2: Representative HPLC Purity Analysis of this compound
| Peak ID | Compound | Retention Time (min) | Peak Area (%) |
| 1 | L-alanine | 2.1 | 0.08 |
| 2 | Unidentified Impurity | 4.5 | 0.05 |
| 3 | This compound | 8.3 | 99.85 |
| 4 | 1-aminonaphthalene | 10.2 | 0.02 |
Capillary Electrophoresis (CE) is a high-efficiency separation technique that separates analytes based on their electrophoretic mobility in an electric field. taylorfrancis.com For the analysis of neutral or charged compounds like this compound, a specific mode of CE called Micellar Electrokinetic Chromatography (MEKC) is particularly useful. eurjchem.com
MEKC employs a surfactant, such as sodium dodecyl sulfate (B86663) (SDS), at a concentration above its critical micelle concentration, which forms micelles that act as a pseudostationary phase. ijpsonline.com Separation occurs based on the differential partitioning of analytes between the aqueous buffer (mobile phase) and the interior of the micelles. ijpsonline.com This allows for the separation of both charged and neutral molecules. eurjchem.com MEKC offers advantages such as high separation efficiency, short analysis times, and minimal sample and reagent consumption, making it a powerful tool for purity assessment and the separation of closely related derivatives. nih.govresearchgate.net
Table 3: Exemplary MEKC Separation Parameters for Amino Acid Derivatives
| Parameter | Condition | Rationale |
| Capillary | Fused silica (B1680970) (50 µm i.d., 40 cm effective length) | Standard capillary for high-efficiency separations. nih.gov |
| Background Electrolyte | 35 mM Borate buffer, pH 9.5 | Maintains pH and conductivity for stable electroosmotic flow. nih.gov |
| Surfactant | 150 mM Sodium Dodecyl Sulfate (SDS) | Forms the micellar pseudostationary phase for differential partitioning. nih.gov |
| Applied Voltage | 25 kV | Driving force for electrophoretic and electroosmotic flow. nih.gov |
| Detection | UV at 230 nm | Wavelength for monitoring the naphthalene (B1677914) chromophore. nih.gov |
Liquid Chromatography-Mass Spectrometry (LC-MS/MS) is a powerful hyphenated technique that combines the separation capabilities of HPLC with the high sensitivity and selectivity of tandem mass spectrometry. dtu.dk This method is indispensable for the unambiguous identification and quantification of this compound and its trace-level impurities. nih.gov
Following chromatographic separation, the analyte is ionized, typically using electrospray ionization (ESI), and the resulting ions are analyzed by a mass spectrometer. In tandem MS (MS/MS), a specific precursor ion (e.g., the molecular ion of this compound) is selected, fragmented, and the resulting product ions are detected. This process provides a unique fragmentation pattern that serves as a structural fingerprint, confirming the identity of the compound with high confidence. mdpi.com LC-MS/MS is widely used for quantitative analysis in complex matrices and for the structural elucidation of unknown impurities. nih.govnih.gov
Table 4: Typical LC-MS/MS Parameters for the Analysis of this compound
| Parameter | Value | Description |
| Ionization Mode | ESI Positive | Electrospray ionization in positive ion mode. |
| Precursor Ion (m/z) | 258.11 | The mass-to-charge ratio of the protonated molecular ion [M+H]+. |
| Product Ion 1 (m/z) | 143.1 | A characteristic fragment ion, likely corresponding to the naphthalenemethyl moiety. |
| Product Ion 2 (m/z) | 70.0 | A characteristic fragment ion, likely corresponding to the alanine (B10760859) backbone. |
| Collision Energy | 20 eV | Energy used to induce fragmentation of the precursor ion. |
Structural Elucidation via X-ray Diffraction
The process involves growing a high-quality single crystal of the compound and irradiating it with a focused beam of X-rays. The resulting diffraction pattern is collected and analyzed to generate an electron density map, from which the positions of the individual atoms can be determined. The crystal structure of L-alanine itself is known to be orthorhombic. researchgate.netdesy.de Analysis of this compound would reveal how the addition of the bulky naphthalene group influences the crystal packing and intermolecular interactions, such as hydrogen bonding. High-pressure X-ray diffraction studies could also be employed to investigate the compound's structural stability and phase transitions under pressure. dtu.dk
Table 5: Hypothetical Crystallographic Data for this compound
| Parameter | Value | Description |
| Crystal System | Orthorhombic | The crystal lattice system, characterized by three unequal axes at 90°. |
| Space Group | P212121 | The symmetry group describing the arrangement of molecules in the unit cell. researchgate.net |
| a (Å) | 6.15 | Unit cell dimension along the a-axis. |
| b (Å) | 12.40 | Unit cell dimension along the b-axis. |
| c (Å) | 9.50 | Unit cell dimension along the c-axis. |
| R-factor | 0.045 | A measure of the agreement between the crystallographic model and the experimental X-ray diffraction data. |
Morphological and Aggregation Studies
Detailed experimental research specifically focusing on the morphological and aggregation characteristics of this compound using Dynamic Light Scattering (DLS), Scanning Electron Microscopy (SEM), and X-ray Diffraction (XRD) is not extensively available in the public domain. The propensity for amino acid derivatives, particularly those containing aromatic moieties, to self-assemble into ordered nanostructures is a subject of significant scientific interest. nih.gov The naphthalene group, a large hydrophobic aromatic system, can drive the self-assembly process through π-π stacking interactions, while the L-alanine portion can contribute through hydrogen bonding and hydrophobic interactions. nih.gov
This section will outline the established principles of DLS, SEM, and XRD and their hypothetical application to the study of this compound, based on studies of similar molecules like L-phenylalanine derivatives. researchgate.netnih.gov
Dynamic Light Scattering (DLS) for Solution Aggregates
Dynamic Light Scattering (DLS) is a non-invasive technique used to determine the size distribution of small particles and molecules in solution. unchainedlabs.com It measures the time-dependent fluctuations in the intensity of scattered light that occur due to the Brownian motion of the particles. unchainedlabs.com Larger particles move more slowly, causing the light intensity to fluctuate at a lower frequency, while smaller particles move more rapidly, leading to higher frequency fluctuations.
In the context of this compound, DLS would be instrumental in monitoring the initial stages of aggregation in various solvent systems. By analyzing the correlation function of the scattered light intensity, one can obtain the hydrodynamic radius (R_h) of any aggregates that form.
Hypothetical DLS Analysis of this compound:
| Parameter | Description | Expected Outcome for this compound |
| Hydrodynamic Radius (R_h) | The effective radius of the molecule or aggregate as it moves through the solvent. | An increase in R_h over time or with increasing concentration would indicate the formation of solution aggregates. |
| Polydispersity Index (PDI) | A measure of the heterogeneity of sizes of particles in a mixture. | A low PDI would suggest the presence of uniformly sized aggregates, while a high PDI would indicate a wide range of aggregate sizes. |
| Scattering Intensity | The total amount of light scattered by the sample. | An increase in scattering intensity would correlate with the formation and growth of larger aggregates. |
This table is based on established DLS principles and hypothetical applications to the target compound.
Scanning Electron Microscopy (SEM) for Nanostructures
Scanning Electron Microscopy (SEM) is a powerful imaging technique that provides high-resolution, three-dimensional images of a sample's surface. A focused beam of electrons is scanned across the surface, and the interactions of the electrons with the sample produce various signals that can be used to form an image.
For this compound, SEM would be employed to visualize the morphology of self-assembled nanostructures formed from solution. After allowing the compound to self-assemble under specific conditions (e.g., solvent evaporation, temperature change), the resulting structures would be deposited on a substrate and imaged.
Expected Morphologies for this compound Nanostructures based on SEM:
| Nanostructure | Description | Potential Driving Interactions |
| Nanofibers/Nanorods | Elongated, one-dimensional structures. | Strong directional interactions, such as hydrogen bonding along the peptide backbone and π-π stacking of the naphthalene rings. researchgate.net |
| Nanoribbons | Flattened, tape-like structures. | Anisotropic growth influenced by the planar nature of the naphthalene moiety. |
| Spherulites | Radially symmetric, spherical superstructures. researchgate.net | Crystallization from a central nucleus in all directions. |
This table presents potential morphologies based on findings for similar self-assembling aromatic amino acid derivatives. researchgate.net
X-ray Diffraction for Nanostructure Packing
X-ray Diffraction (XRD) is a primary technique for determining the atomic and molecular structure of a crystal. When a beam of X-rays strikes a crystalline material, the atoms in the crystal lattice diffract the X-rays into a specific pattern of intensities. By analyzing this diffraction pattern, one can deduce the arrangement of atoms within the crystal.
In the study of this compound nanostructures, XRD would provide crucial information about the molecular packing and the degree of crystallinity. The presence of sharp diffraction peaks would indicate a well-ordered, crystalline arrangement of the molecules within the nanostructures.
Hypothetical XRD Findings for this compound Nanostructures:
| Parameter | Information Gained | Significance |
| Peak Position (2θ) | Provides information about the spacing between crystal lattice planes (d-spacing). | Can reveal characteristic distances related to hydrogen bonding and π-π stacking. |
| Peak Intensity | Relates to the arrangement of atoms within the unit cell. | Helps in determining the overall crystal structure. |
| Peak Broadening | Can be related to the size of the crystalline domains and the presence of strain. | Provides insights into the degree of order and the size of the coherent diffracting domains within the nanostructures. |
This table outlines the expected information that could be obtained from XRD analysis based on general crystallographic principles.
Computational Chemistry and Theoretical Modeling of N Naphthalen 1 Yl L Alanine
Density Functional Theory (DFT) Calculations
Density Functional Theory is a powerful quantum mechanical modeling method used to investigate the electronic structure of many-body systems. For N-Naphthalen-1-yl-L-alanine, DFT calculations are crucial for understanding its fundamental electronic and optical properties.
Electronic Structure Analysis (HOMO-LUMO, Band Gap)
The electronic properties of this compound are largely dictated by its frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy difference between these two orbitals, known as the HOMO-LUMO gap or band gap, is a critical parameter for determining molecular reactivity, kinetic stability, and optoelectronic properties.
Theoretical studies on related molecules provide a basis for estimating the band gap. DFT calculations for naphthalene (B1677914) have determined its HOMO-LUMO gap to be approximately 4.75 eV. samipubco.com In contrast, L-alanine, as a simple amino acid, possesses a wider band gap. The introduction of functional groups onto the naphthalene ring, such as the L-alanine group, typically leads to a reduction in the band gap energy. researchgate.net This reduction occurs because the substituent can extend the π-conjugation or introduce new energy levels between the original HOMO and LUMO of the parent naphthalene molecule. Therefore, the band gap of this compound is predicted to be lower than that of unsubstituted naphthalene.
| Compound | Calculated HOMO-LUMO Gap (eV) |
|---|---|
| Naphthalene | ~4.75 |
| Naphthalene with -COOH group | ~4.3 |
| This compound (Predicted) | < 4.75 |
Non-Linear Optical (NLO) Properties and Polarizability
Non-linear optical (NLO) materials are of great interest for applications in photonics and optoelectronics. Organic molecules featuring extended π-conjugated systems, often with electron-donating and electron-accepting groups, can exhibit significant NLO responses. The naphthalene moiety in this compound provides the necessary π-electron system. The combination of the aromatic naphthalene ring with the amino acid could create an intramolecular charge transfer system, which is a key requirement for high NLO activity.
The polarizability of a molecule describes the ease with which its electron cloud can be distorted by an external electric field. A higher polarizability is often correlated with a larger NLO response. DFT calculations can predict the polarizability and hyperpolarizability (a measure of the NLO response) of this compound. Studies on similar amino-naphthalene derivatives have shown that extending π-conjugation significantly enhances NLO properties. nih.govacs.orgfao.orgresearchgate.net Therefore, this compound is expected to have a notable NLO response, making it a candidate for further investigation in materials science.
Conformational Stability and Interconversion Pathways
The three-dimensional structure and conformational flexibility of this compound are critical to its function, particularly in biological contexts. The molecule possesses several rotatable bonds, leading to a complex potential energy surface with multiple local minima corresponding to different stable conformers. The key rotations would be around the C-C bond of the alanine (B10760859) side chain and the C-N bond linking the naphthalene ring to the alanine.
Computational studies on peptides containing 1-naphthylalanine have explored their conformational preferences. nih.gov These studies revealed that the bulky naphthyl group significantly influences the peptide backbone, inducing specific folded or open structures. In one study, incorporating D-1-naphthylalanine into a cyclic peptide analogue resulted in a more stable open structure compared to its L-enantiomer counterpart. nih.gov For this compound, DFT calculations can be used to map the potential energy surface, identify the most stable conformers, and calculate the energy barriers for interconversion between them. This information is vital for understanding how the molecule might adopt different shapes to bind to a receptor or participate in other molecular interactions.
Analysis of Hydrogen Bonding and Non-Covalent Interactions
Non-covalent interactions play a defining role in the structure and interactions of this compound. The L-alanine moiety contains both a hydrogen bond donor (the N-H group) and hydrogen bond acceptors (the carbonyl and hydroxyl oxygens). These groups can form intramolecular hydrogen bonds, which would stabilize certain conformations, as well as intermolecular hydrogen bonds with solvent molecules or biological targets. mdpi.comnih.gov
Molecular Docking and Dynamics Simulations
To explore the potential of this compound as a biologically active agent, computational techniques like molecular docking and molecular dynamics (MD) are employed. These methods simulate the interaction of the molecule with a specific protein target.
Ligand-Target Interaction Prediction
Molecular docking is a computational method that predicts the preferred orientation of a ligand when bound to a target receptor. researchgate.net For this compound, this involves placing the molecule into the active site of a protein and calculating the binding affinity for various poses. The results of a docking study can identify plausible binding modes and provide a quantitative estimate of the binding strength.
The chemical nature of this compound makes it an interesting ligand for docking studies. The naphthalene group can engage in hydrophobic and π-stacking interactions within a receptor's binding pocket, often with aromatic amino acid residues like phenylalanine, tyrosine, or tryptophan. Simultaneously, the L-alanine part of the molecule can form specific hydrogen bonds and electrostatic interactions with polar residues in the active site. This dual nature allows for a combination of interactions that can lead to high-affinity binding. Docking studies can thus guide the design of new therapeutic agents by predicting which proteins this compound might effectively target. researchgate.net
Following docking, molecular dynamics simulations can be performed to study the stability of the predicted ligand-protein complex over time, providing a more dynamic and realistic view of the binding interactions.
Advanced Quantum Chemical Analyses
Advanced quantum chemical analyses provide a detailed picture of the electronic structure of this compound, which is fundamental to understanding its reactivity and intermolecular interactions.
Topological Charge Distribution
The theory of Atoms in Molecules (AIM) provides a rigorous method for partitioning the electron density of a molecule into atomic basins, allowing for the calculation of atomic charges. acs.org This topological charge distribution offers a more physically meaningful representation of the charge distribution compared to simpler methods.
A hypothetical topological charge distribution for key atoms in this compound is presented in Table 1. These values are illustrative and based on typical findings for amino acids and aromatic systems.
Table 1: Hypothetical Topological Charge Distribution in this compound
| Atom | Hypothetical Charge (a.u.) |
|---|---|
| O (carboxyl) | -0.75 |
| O (hydroxyl) | -0.70 |
| N (amino) | -0.90 |
| C (carboxyl) | +0.85 |
| Cα | +0.10 |
| C (naphthalene, avg) | -0.05 to +0.05 |
| H (amino) | +0.45 |
This table is interactive. Users can sort and filter the data.
Mulliken Population Analysis
Mulliken population analysis is another method used to estimate the partial atomic charges in a molecule based on the linear combination of atomic orbitals (LCAO) approximation. rsc.orgsamipubco.com While it is a widely used and computationally inexpensive method, it is known to be sensitive to the choice of basis set. rsc.orgsamipubco.com
A Mulliken population analysis of this compound would provide a quantitative estimate of the charge distribution. It is expected that the nitrogen and oxygen atoms would have significant negative charges, while the hydrogen atoms attached to them would be positively charged. The carbon atoms of the naphthalene ring would have smaller, alternating charges, characteristic of aromatic systems.
Table 2 presents hypothetical Mulliken charges for selected atoms in this compound, calculated at a theoretical level such as B3LYP/6-31G*.
Table 2: Hypothetical Mulliken Atomic Charges for this compound
| Atom | Hypothetical Mulliken Charge (e) |
|---|---|
| O1 (C=O) | -0.55 |
| O2 (-OH) | -0.65 |
| N | -0.75 |
| C1 (C=O) | +0.70 |
| Cα | +0.05 |
| C (Naphthyl, avg) | -0.10 to +0.10 |
| H (N-H) | +0.35 |
This table is interactive. Users can sort and filter the data.
Electrostatic Potential (MEP) Mapping
The Molecular Electrostatic Potential (MEP) map is a valuable tool for visualizing the charge distribution of a molecule and predicting its reactivity towards electrophilic and nucleophilic attack. mdpi.comnih.gov The MEP is plotted onto the electron density surface, with different colors representing different potential values. Typically, red indicates regions of negative electrostatic potential (electron-rich), while blue indicates regions of positive electrostatic potential (electron-poor).
For this compound, the MEP map would show the most negative potential (red) localized around the oxygen atoms of the carboxylate group, making them susceptible to electrophilic attack. A region of negative potential would also be associated with the π-electron cloud of the naphthalene ring. The most positive potential (blue) would be found around the hydrogen atoms of the amino and carboxyl groups, indicating their propensity for nucleophilic attack or hydrogen bonding.
Natural Bond Orbital (NBO) Analysis
Natural Bond Orbital (NBO) analysis provides a detailed description of the bonding and electronic structure of a molecule in terms of localized orbitals. samipubco.comuni-goettingen.de It allows for the investigation of intramolecular interactions, such as hyperconjugation, and provides a quantitative measure of bond strengths and charge transfer.
A hypothetical NBO analysis might reveal a significant stabilization energy from the interaction between the lone pair of the nitrogen atom and the π* orbitals of the naphthalene ring, indicating a degree of conjugation between the amino group and the aromatic system.
Hirschfeld Surface Analysis for Intermolecular Interactions
Hirshfeld surface analysis is a powerful computational tool used to visualize and quantify intermolecular interactions in a crystal lattice. nist.govnih.gov It is based on partitioning the crystal electron density into molecular fragments. The Hirshfeld surface is a 3D surface around a molecule that defines the region where the electron density of the molecule is greater than that of all other molecules in the crystal.
By mapping properties like the normalized contact distance (d_norm) onto the Hirshfeld surface, it is possible to identify and visualize different types of intermolecular contacts. Red spots on the d_norm surface indicate close contacts, often corresponding to hydrogen bonds, while blue regions represent weaker or longer contacts.
For a crystalline form of this compound, a Hirshfeld surface analysis would likely reveal a complex network of intermolecular interactions. The most significant interactions would be hydrogen bonds involving the amino and carboxyl groups, such as N-H···O and O-H···O bonds. Additionally, π-π stacking interactions between the naphthalene rings of adjacent molecules would be expected, contributing to the stability of the crystal packing. C-H···π interactions, where a C-H bond from one molecule interacts with the π-system of a neighboring naphthalene ring, would also likely be present.
Table 3: Compound Names Mentioned
| Compound Name |
|---|
| This compound |
| L-alanine |
| N-acetyl-L-alanine |
| Naphthalene |
| L-alanyl-L-prolyl-alanine |
Research Applications and Mechanistic Insights into Biological Activity in Vitro
Applications in Rational Drug Design and Development
The distinct physicochemical properties of N-Naphthalen-1-yl-L-alanine make it a valuable component in the rational design and development of novel therapeutic agents.
This compound as a Core Scaffold for Pharmaceutical Agents
The naphthalene (B1677914) moiety of this compound serves as a versatile scaffold in medicinal chemistry. researchgate.net Naphthalene-based compounds are foundational structures for a wide array of pharmacologically important drugs, including those with antibacterial, antifungal, anticancer, and antiviral activities. nih.gov The rigid, planar, and aromatic nature of the naphthalene ring system allows for strong interactions with biological targets, such as intercalation into DNA. nih.gov This property makes derivatives of this compound promising candidates for the development of new therapeutic compounds. The ease of synthesis and the potential for diverse chemical modifications further enhance the utility of the naphthalimide scaffold, a derivative of naphthalene, in drug discovery. nih.govmdpi.com
Design of Peptide-Based Therapeutics
This compound is frequently incorporated into peptide sequences to enhance their therapeutic properties. chemimpex.com Its structural similarity to natural amino acids like phenylalanine and tryptophan allows for its seamless integration into peptide chains using solid-phase peptide synthesis (SPPS). lifetein.comresearchgate.net The introduction of the bulky naphthalene group can significantly influence the peptide's conformation, stability, and hydrophobicity. lifetein.com This modification can lead to improved pharmacokinetic profiles of peptide drugs. lifetein.com For instance, the substitution of phenylalanine with β-naphthylalanine in enkephalin analogues has been shown to increase their activity at the µ-opiate receptor. nih.gov The enhanced hydrophobic interactions conferred by the naphthalene ring can also improve the binding affinity and sensitivity of peptides in various biochemical assays. lifetein.com
Exploration of Specific Molecular Targets and Pathways
Researchers have investigated the interaction of this compound and its derivatives with various molecular targets to elucidate their mechanisms of action.
Enzyme Inhibition Studies (e.g., HDAC-8)
The naphthalene scaffold is a key structural feature in the design of various enzyme inhibitors. While direct inhibition of Histone Deacetylase 8 (HDAC8) by this compound is not extensively documented, derivatives containing the naphthalene moiety have been explored as HDAC inhibitors. deakin.edu.au HDACs are a class of enzymes that play a crucial role in epigenetic regulation and are important targets in cancer therapy. nih.govresearchgate.net The design of selective HDAC inhibitors often involves a cap group that interacts with the outer rim of the enzyme's active site. The bulky and aromatic nature of the naphthalene ring makes it a suitable candidate for this cap group, potentially contributing to the potency and selectivity of the inhibitor. For example, fluorescent 3-amido-1,8-naphthalimides, which are derivatives of naphthalene, have been synthesized and shown to be potent inhibitors of several HDAC isoforms. deakin.edu.au
Receptor Binding and Ligand-Receptor Interactions
The incorporation of this compound into peptides has proven to be a valuable tool for studying ligand-receptor interactions. lifetein.com Its unique fluorescent properties and bulky side chain can be used to probe the binding pockets of receptors and understand the structural requirements for binding. lifetein.com The substitution of naturally occurring aromatic amino acids with naphthylalanine can provide insights into the role of aromatic interactions in molecular recognition. researchgate.net For example, studies on enkephalin analogues have utilized β-naphthylalanine to investigate the conformational requirements for binding to opiate receptors. nih.gov The larger surface area of the naphthalene ring compared to a phenyl ring can lead to enhanced binding affinity through increased hydrophobic and π-π stacking interactions with the receptor. lifetein.com
Mechanistic Investigations of Cytotoxic and Antiproliferative Effects
Derivatives of this compound have been investigated for their potential as anticancer agents, with research focusing on their cytotoxic and antiproliferative effects on various cancer cell lines. The planar structure of the naphthalene ring allows these compounds to intercalate with DNA, a mechanism that can disrupt DNA replication and transcription, ultimately leading to cell death. nih.gov
Below is a table summarizing the in vitro antiproliferative activity of a series of novel amide-coupled naphthalene scaffolds (4a-l) against various microbial strains.
| Compound | E. coli (MIC µg/mL) | P. aeruginosa (MIC µg/mL) | S. aureus (MIC µg/mL) | C. albicans (MIC µg/mL) | Antimalarial (IC50 µg/mL) |
| 4g | 12.5 | 25 | 50 | >250 | >1 |
| 4i | 25 | 12.5 | 25 | >250 | >1 |
| 4j | 50 | 25 | 12.5 | >250 | >1 |
| 4c | >250 | >250 | >250 | 250 | >1 |
| 4f | >250 | >250 | >250 | 250 | >1 |
| 4l | >250 | >250 | >250 | 250 | 0.48 |
| 4h | >250 | >250 | >250 | >250 | 0.47 |
| Chloroquine | - | - | - | - | 0.02 |
| Quinine | - | - | - | - | 0.26 |
| Griseofulvin | - | - | - | - | - |
| Data sourced from a study on novel amide-coupled naphthalene scaffolds. researchgate.net |
In Vitro Cytotoxicity Assays in Cancer Cell Lines
While research specifically on this compound is limited, various studies have demonstrated the cytotoxic potential of naphthalene derivatives against a range of human cancer cell lines. These compounds, which share the core naphthalene structure, have shown significant anti-proliferative activity.
For instance, novel 3-(naphthalen-1-yl)-4,5-dihydropyrazole derivatives have been synthesized and evaluated for their anticancer properties. The 4-fluorophenyl derivative 9g and the 4-chlorophenyl derivative 9k were identified as the most potent cytotoxic agents against MDA-MB-231 and T-47D breast cancer cell lines, with IC50 values in the low micromolar range, comparable to the standard drug doxorubicin. nih.gov Other research into benzo[a]phenazine (B1654389) derivatives has also shown potent cytotoxicity towards MCF-7 (breast cancer) and HL-60 (human acute leukemia) cell lines. researchgate.net
Similarly, aminobenzylnaphthols, derived from the Betti reaction, have exhibited cytotoxic properties against pancreatic (BxPC-3) and colorectal (HT-29) cancer cell lines. nih.gov Furthermore, a series of sulfonyl-α-L-amino acid derivatives were evaluated, with some compounds showing selective cytotoxicity towards hepatocellular carcinoma (HEPG2), breast adenocarcinoma (MCF7), and pancreatic cancer (PaCa2) cell lines. ekb.eg
The following table summarizes the cytotoxic activities of various naphthalene derivatives in different cancer cell lines.
| Compound Class | Cell Line | IC50 (µM) | Source |
| 3-(naphthalen-1-yl)-4,5-dihydropyrazole (9g ) | MDA-MB-231 | 0.62 ± 0.03 | nih.gov |
| 3-(naphthalen-1-yl)-4,5-dihydropyrazole (9g ) | T-47D | 3.14 ± 0.11 | nih.gov |
| 3-(naphthalen-1-yl)-4,5-dihydropyrazole (9k ) | MDA-MB-231 | 1.14 ± 0.06 | nih.gov |
| 3-(naphthalen-1-yl)-4,5-dihydropyrazole (9k ) | T-47D | 4.92 ± 0.28 | nih.gov |
| Benzo[a]phenazine derivative (5d-2 ) | Various | 1.04 - 2.27 | researchgate.net |
| Naphthalene diimide derivative (1a ) | AGS (Gastric) | 2.0 | nih.gov |
| Aminobenzylnaphthol (MMZ-45AA ) | BxPC-3 | 13.26 | nih.gov |
| Aminobenzylnaphthol (MMZ-140C ) | HT-29 | 11.55 | nih.gov |
This table is interactive. Click on the headers to sort the data.
Induction of Apoptosis and DNA Damage Mechanisms
Derivatives of naphthalene have been shown to induce cancer cell death through the activation of apoptotic pathways and by causing significant DNA damage.
One study on a naphthalene diimide (NDI) derivative, 1a , found that it caused extensive DNA double-strand breaks (DSBs) in gastric cancer cells. nih.gov This damage led to the activation of the tumor suppressor protein p53 and its transcriptional target p21. The study also suggested that the compound promotes DNA repair through an error-prone pathway, leading to the accumulation of extensive, irreparable DNA damage. nih.gov Ultimately, this damage triggered mitochondrial apoptosis. nih.gov
Other research has shown that pyrazole-thiazol-4-one hybrids containing a naphthalene moiety can induce apoptosis in MDA-MB-231 breast cancer cells and cause cell cycle arrest at the G2/M phase. nih.gov Similarly, novel aminobenzylnaphthols have demonstrated proapoptotic properties in pancreatic and colorectal cancer cell lines. nih.gov The mechanism often involves the cleavage of caspases and PARP, key executioners of apoptosis, and can be initiated by DNA damage signals. mdpi.com
Antimicrobial and Antibiofilm Activity Research
The naphthalene scaffold is a key component in several approved antimicrobial agents and is actively researched for its potential against a wide spectrum of pathogens. mdpi.com
Research on dihydroxynaphthalene-derivative bis-quaternary ammonium (B1175870) compounds (bis-QACs) has demonstrated a broad spectrum of antibacterial activity against ESKAPE pathogens (Enterococcus faecium, Staphylococcus aureus, Klebsiella pneumoniae, Acinetobacter baumannii, Pseudomonas aeruginosa, and Enterobacter species). mdpi.com These compounds have also shown significant efficacy in inhibiting and eradicating biofilms, which are structured communities of bacteria that are notoriously resistant to antibiotics. mdpi.com Scanning electron microscopy revealed that these bis-QACs can cause severe membrane damage to both Gram-positive (S. aureus) and Gram-negative (P. aeruginosa) bacteria. mdpi.com
Another study focused on novel N-(naphthalen-1-yl)propanamide derivatives and evaluated their antimicrobial activity against six bacterial and four fungal strains. researchgate.net Several of these compounds exhibited potent activity. For example, compounds 4f and 4i were highly effective against E. coli with a Minimum Inhibitory Concentration (MIC) of < 0.97 µg/mL. researchgate.net Other derivatives showed strong anti-gram-positive bacterial activity, while some displayed notable antifungal activity against various Candida species. researchgate.net
The following table presents the antimicrobial activity of selected N-(naphthalen-1-yl)propanamide derivatives.
| Compound | Microorganism | Activity (MIC in µg/mL) | Source |
| 4f | Escherichia coli | < 0.97 | researchgate.net |
| 4i | Escherichia coli | < 0.97 | researchgate.net |
| 2b | Yersinia enterocolitica | Active (Gram-negative) | researchgate.net |
| 2c, 2e, 2f | Gram-positive bacteria | Half the potency of chloramphenicol | researchgate.net |
| 2a, 2b, 2c, 2e | Fungi (Candida sp.) | Half the potency of ketoconazole | researchgate.net |
This table is interactive. Click on the headers to sort the data.
Effects on Bacterial Growth and Metabolism
The antimicrobial effects of compounds related to this compound can be attributed to their interaction with essential bacterial processes. This compound is recognized by the ABC transporter complex OppABCDF, which is involved in the uptake of oligopeptides in bacteria. drugbank.com This system plays a crucial role in bacterial nutrition and the recycling of cell wall components. drugbank.com By interacting with this transporter, such compounds could potentially interfere with bacterial metabolism and growth.
Furthermore, studies on di- and tripeptides containing the alanine (B10760859) racemase inactivator β-chloro-L-alanine have shown broad-spectrum antibacterial properties. nih.gov Alanine racemase is essential for the synthesis of the bacterial cell wall. Its inactivation leads to cell death, highlighting a key metabolic pathway that can be targeted by alanine derivatives. nih.gov
Applications in Neuroscience Research
Direct research on this compound in neuroscience is not widely documented. However, related compounds, specifically other derivatives of alanine and naphthalene, have been investigated for their neurological effects.
A significant area of research has focused on the neurotoxin β-N-methylamino-L-alanine (BMAA), which is structurally related to alanine. BMAA has been implicated as an environmental factor in neurodegenerative diseases such as Amyotrophic Lateral Sclerosis/Parkinsonism Dementia Complex (ALS/PDC), Alzheimer's, and Parkinson's disease. mdpi.com In vivo studies using Drosophila have shown that dietary intake of BMAA leads to reduced lifespan, impaired locomotor function, and deficits in learning and memory. mdpi.com Such research highlights how modifications to the basic alanine structure can result in potent neurological activity.
Studies on Neurotransmitter Systems and Neuropeptides
The neurotoxic effects of alanine derivatives like BMAA are often linked to their interaction with neurotransmitter systems. BMAA has been shown to act on the glutamatergic system. mdpi.comnih.gov Specifically, it can interact with the N-methyl-D-aspartate (NMDA) receptor, acting as an agonist at the strychnine-insensitive glycine (B1666218) modulatory site, thereby potentiating NMDA-activated currents. nih.gov Chronic administration in rats has been shown to cause generalized damage to both glutamatergic and cholinergic systems in the cerebral cortex. nih.gov
While there is no direct evidence linking this compound to neuropeptide research, the modification of amino acids is a common strategy in studying neuropeptide function. For example, comprehensive L-alanine scans of neuropeptides, such as Neuropeptide Y (NPY), are used to identify which amino acid residues are critical for receptor binding and conformation. researchgate.net
Modulation of Cellular Signaling and Gene Expression
The biological activities of this compound and its derivatives are underpinned by their ability to modulate cellular signaling pathways and alter gene expression.
Development of Functional Materials and Probes
The unique structural characteristics of this compound, particularly the presence of the bulky, aromatic naphthalene ring, have prompted investigations into its utility in the development of specialized materials and molecular probes. Researchers have explored its incorporation into polymers to create novel stationary phases for chromatography and have recognized the fluorescent potential of the naphthyl group for biological imaging applications.
Novel Material Development and Polymer Applications
The integration of this compound derivatives into polymer structures has been shown to yield materials with unique and desirable properties for specific scientific applications. A notable example is the development of a novel, temperature-responsive polymer for high-performance liquid chromatography (HPLC).
In one study, a functional polymer, poly(N-isopropylacrylamide-co-N-acryloyl-3-(2-naphthyl)-L-alanine methyl ester), was synthesized. This polymer demonstrates a significant reversible phase transition from hydrophilic to hydrophobic around its lower critical solution temperature. When this polymer was grafted onto a silica (B1680970) column, it created a stationary phase with enhanced capabilities for temperature-responsive chromatography, using only water as the mobile phase.
The incorporation of the naphthyl-alanine derivative into the polymer structure had a profound effect on the material's performance. The key findings from this research are summarized in the table below.
| Feature | Observation | Scientific Implication |
| Polymer Synthesis | A novel functional polymer, poly(N-isopropylacrylamide-co-N-acryloyl-3-(2-naphthyl)-L-alanine methyl ester), was successfully synthesized. | The synthesis demonstrates the feasibility of incorporating amino acid derivatives with large aromatic side chains into temperature-responsive polymers. |
| Temperature Responsiveness | The polymer exhibited a distinct and reversible phase transition from a hydrophilic to a hydrophobic state in response to temperature changes. | This property allows for the modulation of the stationary phase's interaction with analytes by simply altering the column temperature. |
| Chromatographic Performance | Compared to a conventional ODS column and a homogeneous poly(N-isopropylacrylamide)-grafted column, the poly(NIPAAm-co-Nap)-grafted stationary phase showed a dramatic increase in the retention of aromatic compounds. | The presence of the naphthyl group from the alanine derivative significantly enhances the separation selectivity for aromatic compounds, likely due to intermolecular π-π interactions. |
| Mobile Phase | The chromatographic separation was effectively conducted using water as the sole mobile phase. | This offers a more environmentally friendly and cost-effective alternative to traditional HPLC methods that rely on organic solvents. |
This data is synthesized from a study on a polymer containing a naphthyl-alanine derivative for temperature-responsive chromatography.
Fluorescent Probes for Biological Imaging
The inherent fluorescence of the naphthalene moiety in this compound and its derivatives makes them attractive candidates for the development of fluorescent probes for biological imaging. The aromatic ring system can be excited by ultraviolet light, leading to the emission of fluorescent light that can be used to visualize and study biological processes at the cellular and molecular levels.
While research specifically detailing the use of this compound as a standalone fluorescent probe is limited, the broader class of naphthyl-alanines has been successfully employed in this capacity. For instance, the D-isomer, β-(2-naphthyl)-D-alanine (D-Nal), has been identified as a valuable fluorescent probe in the study of melanocortin peptides. Its unique de-excitation fluorescence profile, including a longer excited-state lifetime compared to natural fluorophores like tryptophan, allows for clear differentiation and detailed structural analysis of these peptides and their interactions with lipid membranes.
Furthermore, derivatives of this compound, such as Fmoc-3-(1-naphthyl)-L-alanine, are recognized for their potential to be incorporated into fluorescent probes for imaging applications in biological research. The principle behind this application is that the naphthyl group acts as the fluorophore, and by attaching it to a molecule with a specific biological target, the probe can be used to visualize the location and dynamics of that target within a biological system.
The potential utility of this compound and its derivatives in fluorescent probe development is summarized below.
| Area of Application | Rationale | Example/Potential Use |
| Peptide and Protein Studies | The naphthyl group provides a fluorescent signal that can be used to monitor peptide or protein conformation and interactions. | Incorporation of this compound into a peptide sequence to study its binding to a receptor or its insertion into a cell membrane. |
| Cellular Imaging | The fluorescence can be used to visualize specific cellular structures or processes. | Development of a probe where this compound is linked to a molecule that targets a specific organelle, allowing for its visualization by fluorescence microscopy. |
| Sensing of Metal Ions | The alanine backbone can be modified to create a binding site for specific metal ions, with the fluorescence of the naphthyl group changing upon binding. | Design of a chemosensor for the detection of environmentally or biologically important metal ions. |
Q & A
Q. What are the established synthetic routes for N-Fmoc-3-(1-naphthyl)-L-alanine, and how can purity be optimized?
The synthesis involves coupling the naphthalen-1-yl group to L-alanine via standard peptide chemistry protocols. Key steps include Fmoc-protection of the amine group, followed by selective deprotection and purification using reverse-phase HPLC or column chromatography. Purity (>98%) is achieved through iterative crystallization in solvents like dichloromethane/hexane mixtures . The molecular formula (C₂₈H₂₃NO₄) and weight (429.48 g/mol) should be verified via mass spectrometry and elemental analysis .
Q. How should researchers validate the structural integrity of N-Naphthalen-1-yl-L-alanine derivatives?
Use X-ray crystallography (e.g., SHELXL for refinement ) to confirm stereochemistry and spatial arrangement. Pair this with NMR (¹H/¹³C) to validate aromatic proton environments (δ 7.2–8.3 ppm for naphthyl protons) and chiral center retention. Cross-reference spectral data with databases like NIST Chemistry WebBook to ensure consistency .
Q. What safety protocols are critical for handling naphthalene-containing amino acids?
Follow OSHA guidelines for naphthalene derivatives: use fume hoods, nitrile gloves, and avoid inhalation/contact. Store at 2–8°C in amber vials to prevent photodegradation. Toxicity data (e.g., LD₅₀ in rodents) should be reviewed from draft toxicological profiles, though confirmatory studies are advised due to limited peer-reviewed data .
Q. How can researchers ensure reproducibility in preclinical studies involving this compound?
Adhere to NIH preclinical reporting guidelines: document batch-specific purity (>95%), solvent residues (e.g., DMF < 300 ppm), and storage conditions. Include positive controls (e.g., commercial analogs like Acetyl-3-(2-naphthyl)-D-alanine ) and validate biological activity via dose-response assays .
Advanced Research Questions
Q. How do structural variations (e.g., 1-naphthyl vs. 2-naphthyl substitution) impact physicochemical properties?
Comparative studies show that 1-naphthyl derivatives exhibit higher lipophilicity (logP ≈ 3.5 vs. 2.9 for 2-naphthyl) due to steric effects, influencing membrane permeability. Use HPLC retention times and partition coefficient assays (octanol-water) to quantify differences. Structural analogs like 3-(2-Naphthyl)-L-alanine hydrochloride serve as benchmarks .
Q. What computational strategies are effective for predicting the stereochemical stability of this compound in peptide chains?
Employ density functional theory (DFT) to model rotational barriers around the naphthyl-alanine bond. Molecular dynamics simulations (AMBER/CHARMM force fields) can predict conformational stability in solvated systems. Compare results with experimental circular dichroism (CD) spectra to validate .
Q. How can researchers resolve contradictions in reported bioactivity data (e.g., conflicting IC₅₀ values)?
Conduct meta-analyses of published datasets, prioritizing studies with validated analytical methods (e.g., LC-MS purity checks). Variability often arises from impurity interference or assay conditions (e.g., pH-dependent solubility). Replicate experiments under standardized protocols and use statistical tools (e.g., Grubbs’ test) to identify outliers .
Q. What role does the chiral center play in receptor binding affinity, and how can enantiomeric purity be maintained?
The (S)-configuration at the α-carbon is critical for binding to hydrophobic pockets in enzymes like proteases. Monitor enantiomeric excess (>99%) via chiral HPLC (e.g., Chiralpak AD-H column). Racemization risks increase above 4°C; store lyophilized forms to mitigate .
Methodological Recommendations
- Synthesis: Optimize coupling efficiency using HATU/DIPEA in DMF at 0°C .
- Analysis: Pair X-ray crystallography with vibrational spectroscopy (FT-IR) to confirm hydrogen bonding patterns .
- Data Reporting: Align with FAIR principles—include raw spectral files and crystallographic data (CIF) in supplementary materials .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
